molecular formula C13H14N2O2 B3163364 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde CAS No. 883545-90-2

4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde

Cat. No.: B3163364
CAS No.: 883545-90-2
M. Wt: 230.26 g/mol
InChI Key: WMUWZUMEDDBCNN-UHFFFAOYSA-N
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Description

4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde is a compound that features a benzaldehyde core substituted with a methoxy group and an imidazole moiety. The presence of the imidazole ring, a five-membered heterocyclic structure containing nitrogen atoms, imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst and solvent. The reaction typically proceeds under mild conditions, with the imidazole ring forming a bond with the benzaldehyde core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid, 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl alcohol, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde is unique due to the presence of both the methoxy group and the imidazole moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-methoxy-3-[(2-methylimidazol-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-14-5-6-15(10)8-12-7-11(9-16)3-4-13(12)17-2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUWZUMEDDBCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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